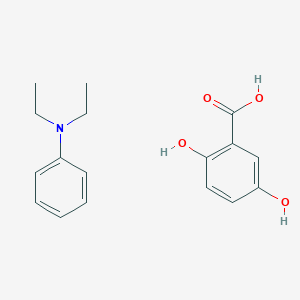

N,N-diethylaniline;2,5-dihydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethylaniline and 2,5-dihydroxybenzoic acid are two distinct organic compounds with significant applications in various fields. N,N-diethylaniline is an organic compound with the molecular formula C10H15N, commonly used as a precursor to dyes and other commercial products .

Preparation Methods

N,N-diethylaniline

N,N-diethylaniline can be synthesized through the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . The reaction typically involves heating aniline with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid derivatives. One common method involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Chemical Reactions Analysis

N,N-diethylaniline

N,N-diethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone using oxidizing agents like potassium permanganate.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid undergoes several reactions, including:

Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Decarboxylation: It can undergo decarboxylation to form hydroquinone under thermal conditions.

Scientific Research Applications

N,N-diethylaniline

N,N-diethylaniline is used in the synthesis of dyes, such as malachite green and patent blue V . It is also employed as a reducing agent in organic synthesis and as an acid-absorbing base in various chemical reactions .

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid is used as an intermediate in the production of pharmaceuticals, particularly for antipyretic, analgesic, and antirheumatic drugs . It is also used as a matrix for ionization in mass spectrometry and as an intermediate in the synthesis of other organic chemicals, resins, and dyestuffs .

Mechanism of Action

N,N-diethylaniline

N,N-diethylaniline acts as a precursor in dye synthesis by undergoing condensation reactions with aldehydes to form colored compounds. It also functions as a reducing agent by donating electrons to reduce other compounds .

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid exerts its effects through its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. It acts as an antioxidant by scavenging free radicals and can inhibit enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N,N-diethylaniline

Similar compounds include N,N-dimethylaniline and N-ethylaniline. Compared to these, N,N-diethylaniline is less hygroscopic and more stable, making it preferable in certain industrial applications .

2,5-dihydroxybenzoic acid

Similar compounds include salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. 2,5-dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .

Biological Activity

N,N-diethylaniline;2,5-dihydroxybenzoic acid is a compound that combines the properties of an amine and a dihydroxybenzoic acid. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- N,N-Diethylaniline : A secondary amine with two ethyl groups attached to the nitrogen atom.

- 2,5-Dihydroxybenzoic Acid : A benzoic acid derivative with hydroxyl groups at the 2 and 5 positions.

The combination of these two moieties results in a compound that may exhibit unique biological properties due to the presence of both an aromatic amine and a phenolic structure.

Antioxidant Properties

Research indicates that compounds similar to 2,5-dihydroxybenzoic acid possess significant antioxidant activity. This property is critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves scavenging free radicals and chelating metal ions that catalyze oxidative reactions.

Enzyme Inhibition

Studies have shown that N,N-diethylaniline derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, 2,5-dihydroxybenzoic acid has been noted for its ability to modulate glycosylation processes by influencing glycosyltransferases and glycosidases. This modulation can affect cellular signaling pathways and protein function.

Case Studies and Research Findings

- Enzymatic Activity Modulation :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Properties

CAS No. |

626234-29-5 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

N,N-diethylaniline;2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C10H15N.C7H6O4/c1-3-11(4-2)10-8-6-5-7-9-10;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,3-4H2,1-2H3;1-3,8-9H,(H,10,11) |

InChI Key |

OABSQYBTYBTCJC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1.C1=CC(=C(C=C1O)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.